molecular formula C14H21ClN2O B15050831 (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride

Cat. No.: B15050831
M. Wt: 268.78 g/mol
InChI Key: CXAICIDAMFRSRI-YDALLXLXSA-N
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Description

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole moiety and an amino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Final Compound: The final step involves the coupling of the indole moiety with the amino group-containing intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one
  • (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one acetate

Uniqueness

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

(2S)-2-amino-1-(2,3-dihydroindol-1-yl)-4-methylpentan-1-one;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)9-12(15)14(17)16-8-7-11-5-3-4-6-13(11)16;/h3-6,10,12H,7-9,15H2,1-2H3;1H/t12-;/m0./s1

InChI Key

CXAICIDAMFRSRI-YDALLXLXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC2=CC=CC=C21)N.Cl

Canonical SMILES

CC(C)CC(C(=O)N1CCC2=CC=CC=C21)N.Cl

Origin of Product

United States

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